molecular formula C20H20N2 B8368032 2,3-Bis(3,5-dimethylphenyl)pyrazine

2,3-Bis(3,5-dimethylphenyl)pyrazine

Cat. No. B8368032
M. Wt: 288.4 g/mol
InChI Key: CSDOLSYWOQUXLW-UHFFFAOYSA-N
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Patent
US09231217B2

Procedure details

First, a mixture of 5.00 g of 2,3-dichloropyrazine, 10.23 g of 3,5-dimethylphenylboronic acid, 7.19 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2), 20 mL of water, and 20 mL of acetonitrile was heated for 60 minutes under argon atmosphere while irradiated with microwaves (2.45 GHz, 100 W). Furthermore, 2.55 g of 3,5-dimethylphenylboronic acid, 1.80 g of sodium carbonate, 0.070 g of PdCl2(PPh3)2, 5 mL of water, and 5 mL of acetonitrile were added, and irradiation with microwaves (2.45 GHz, 100 W) was performed again for 60 minutes so that heating was performed. The mixture was added with water, subjected to extraction with dichloromethane, and purified by column chromatography (developing solvent: hexane:ethyl acetate=5:1 (v/v) and then dichloromethane:ethyl acetate=10:1 (v/v)) to give 2,3-bis(3,5-dimethylphenyl)pyrazine (Hdmdppr) as white powder in 44% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[C:14]([CH3:16])[CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(#N)C>[CH3:9][C:10]1[CH:11]=[C:12]([C:2]2[C:7]([C:12]3[CH:13]=[C:14]([CH3:16])[CH:15]=[C:10]([CH3:9])[CH:11]=3)=[N:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:2.3.4,^1:28,47|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
10.23 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)B(O)O
Name
Quantity
7.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.29 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)B(O)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.07 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 60 minutes under argon atmosphere
Duration
60 min
CUSTOM
Type
CUSTOM
Details
while irradiated with microwaves (2.45 GHz, 100 W)
CUSTOM
Type
CUSTOM
Details
irradiation with microwaves (2.45 GHz, 100 W)
TEMPERATURE
Type
TEMPERATURE
Details
so that heating
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)C1=NC=CN=C1C1=CC(=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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